

physicochemical properties of aqueous chloric acid

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Compound of Interest

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An In-depth Technical Guide to the Physicochemical Properties of Aqueous **Chloric Acid**

Introduction

Chloric acid (HClO_3) is a strong oxoacid of chlorine and serves as the formal precursor to chlorate salts.[1] It exists only in aqueous solution and is a powerful oxidizing agent.[1][2] Due to its inherent instability, **chloric acid** is not commercially available and must be prepared in situ for use.[3] This guide provides a comprehensive overview of the core physicochemical properties, stability, reactivity, and preparation of aqueous **chloric acid**, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Aqueous solutions of **chloric acid** are colorless.[1][3] At concentrations above 30%, they may have a pungent smell due to decomposition into chlorine and chlorine dioxide.[3] The fundamental physicochemical properties of **chloric acid** are summarized in the table below.

Table 1: Physicochemical Properties of **Chloric Acid**

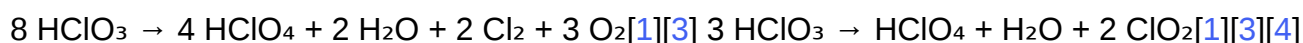
Property	Value	Source(s)
Chemical Formula	HClO ₃	[1]
Molar Mass	84.45914 g/mol	[1]
Appearance	Colorless aqueous solution	[1]
Density	Approximately 1 g/mL (for solutions)	[1][3]
Melting Point	< -20°C	[2]
Boiling Point	> 100°C (decomposes)	[2]
Acidity (pKa)	Approximately -2.7	[1]
Solubility in Water	>40 g/100 mL at 20°C	[1][3]

Stability and Decomposition

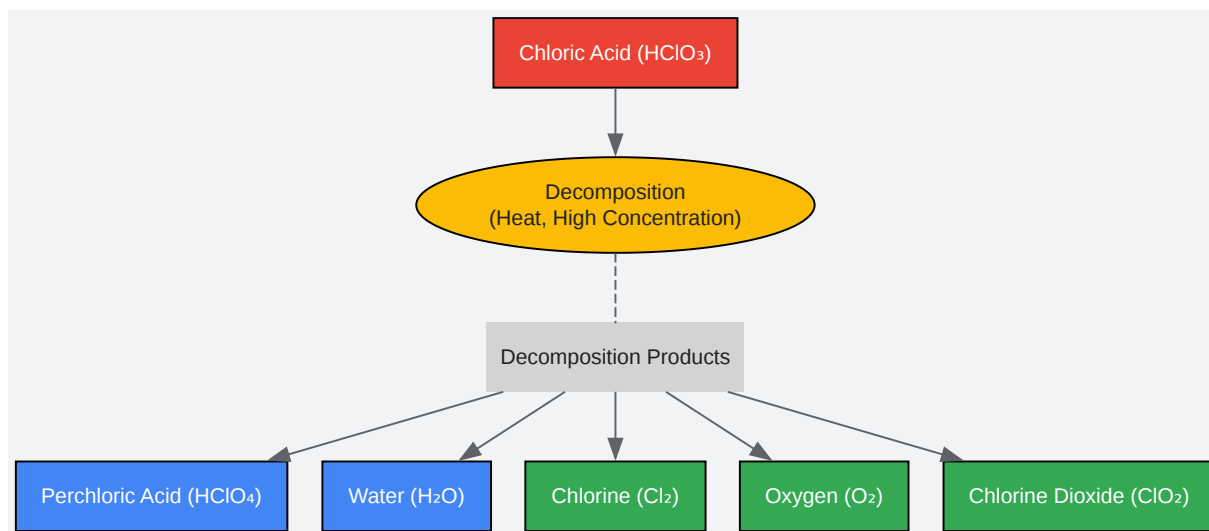
Chloric acid is thermodynamically unstable and its stability is highly dependent on its concentration in aqueous solution.[1][4]

- Low Concentrations (<30%): Solutions are relatively stable in the cold.[1][3][4] At concentrations below 20%, the acid is almost completely ionized into hydrated protons (H⁺) and chlorate ions (ClO₃⁻), which are stable.[5]
- High Concentrations (>30%): As concentration increases, the presence of molecular HClO₃ leads to decomposition.[5] Solutions above 30% begin to decompose, and concentrations above 40% are self-reactive and decompose, sometimes explosively.[2] Careful evaporation under reduced pressure can yield solutions up to 40%.[1][3][4]

The decomposition of concentrated **chloric acid** solutions can proceed through several pathways, yielding a variety of products.[1][4][6]



These reactions highlight the disproportionation of **chloric acid**, where chlorine in the +5 oxidation state is converted to higher and lower oxidation states.

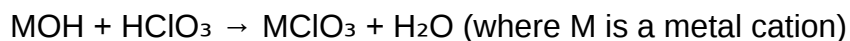


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Decomposition pathways of concentrated aqueous **chloric acid**.

Reactivity Acidity

With a pK_a of approximately -2.7, **chloric acid** is a strong acid, meaning it fully dissociates in dilute aqueous solutions.[1] It readily reacts with bases to form the corresponding chlorate salts.[3]



Oxidizing Properties

Chloric acid is a powerful oxidizing agent, a property that becomes more pronounced at higher concentrations.[1]

- Reaction with Organic Materials: It can ignite most organic and flammable materials upon contact.[4]
- Reaction with Metals: Its reaction with metals depends on the metal's activity.

- Active Metals (e.g., Mg, Zn): Reacts to produce hydrogen gas with little reduction of the acid.[3]
- Less Active Metals (e.g., Cu, Fe): Dissolves the metal without evolving hydrogen, acting as an oxidizing acid to form chlorates and chlorides.[3]
- Reaction with Sulfides: Reacts vigorously, and sometimes incandescently or explosively, with metal sulfides like antimony sulfide and copper sulfide.[7]

Experimental Protocols

Preparation of Aqueous Chloric Acid

Detailed experimental procedures must be conducted with extreme caution due to the hazardous nature of the reactants and products.

Method 1: Reaction of Barium Chlorate with Sulfuric Acid

This is a common laboratory method for producing a pure solution of **chloric acid**.[\[1\]](#)[\[4\]](#)

- Protocol:
 - Prepare a solution of barium chlorate ($\text{Ba}(\text{ClO}_3)_2$) by dissolving it in hot water.
 - Separately, prepare a dilute solution of sulfuric acid (H_2SO_4).
 - Slowly and with constant stirring, add the sulfuric acid solution to the barium chlorate solution.
 - An insoluble precipitate of barium sulfate (BaSO_4) will form, leaving **chloric acid** in the aqueous phase.
 - Reaction: $\text{Ba}(\text{ClO}_3)_2 (\text{aq}) + \text{H}_2\text{SO}_4 (\text{aq}) \rightarrow 2 \text{HClO}_3 (\text{aq}) + \text{BaSO}_4 (\text{s})$ [\[1\]](#)[\[4\]](#)
 - Allow the mixture to cool and the precipitate to settle.
 - Separate the aqueous **chloric acid** solution from the barium sulfate precipitate by decantation or filtration.

Method 2: Heating Hypochlorous Acid

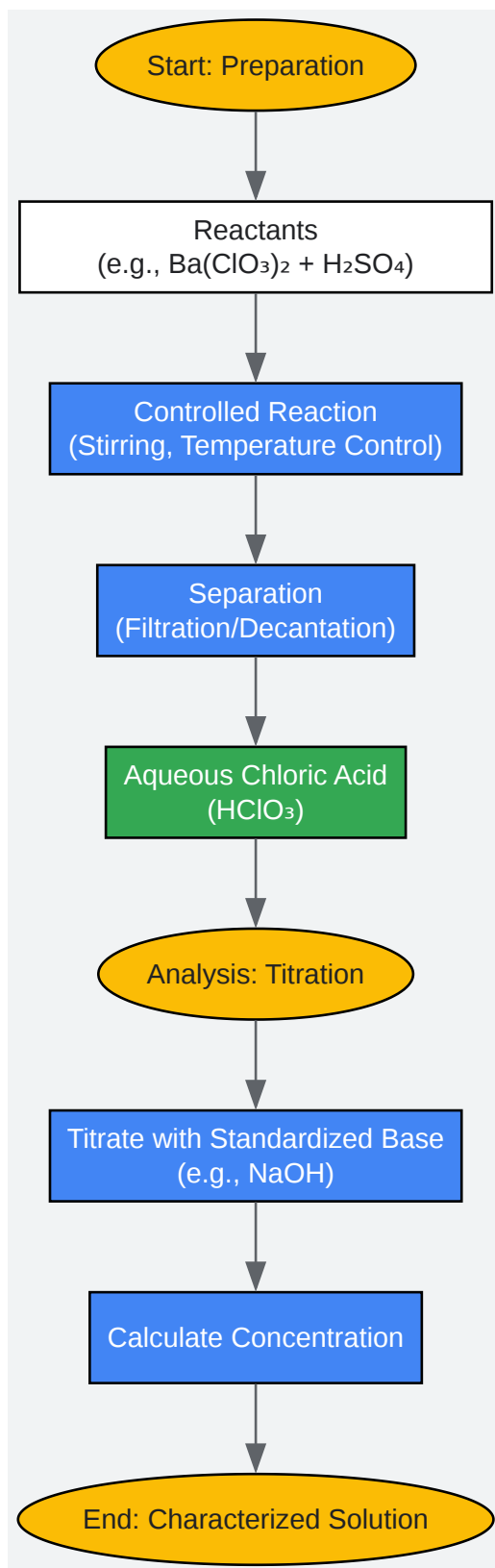
Heating a solution of hypochlorous acid (HClO) will produce **chloric acid** and hydrogen chloride.^{[1][4][8]}

- Protocol:
 - Gently heat a solution of hypochlorous acid.
 - The acid will disproportionate according to the following reaction:
 - Reaction: $3 \text{HClO (aq)} \rightarrow \text{HClO}_3 \text{ (aq)} + 2 \text{HCl (aq)}$ ^{[1][4]}
 - This method results in a mixed solution of chloric and hydro**chloric acids**, which may require further purification depending on the intended application.

Concentration Determination

The concentration of a prepared **chloric acid** solution can be determined by standard acid-base titration.

- Protocol:
 - Pipette a known volume of the **chloric acid** solution into a flask.
 - Dilute with deionized water.
 - Add a few drops of a suitable indicator (e.g., phenolphthalein).
 - Titrate with a standardized solution of a strong base (e.g., sodium hydroxide, NaOH) until the endpoint is reached (indicated by a persistent color change).
 - Calculate the molarity of the **chloric acid** solution using the formula: $M_1V_1 = M_2V_2$.



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General experimental workflow for the preparation and characterization of aqueous **chloric acid**.

Safety and Handling

Chloric acid is a hazardous substance that requires strict safety protocols.

- Corrosivity: It is corrosive to skin, eyes, and metals.[6]
- Oxidizer: As a powerful oxidizing agent, it must be kept away from combustible and organic materials to prevent fire or explosion.[2][4]
- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhaling any vapors from decomposition products.
- Storage: Due to its instability, long-term storage is not recommended. If necessary, store dilute solutions in a cool, dark place in a loosely capped glass container to allow any evolved gases to escape safely.[5] Ensure the container is clean and free of any reducing agents.[5]

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